Micromelin

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-6-[(1S,2S,5S)-5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-13H,1-2H3/t12-,13-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIORQNDMAWQQCV-YDHLFZDLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(O1)C(OC2=O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H](O1)[C@@H](OC2=O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934105 |

Source

|

| Record name | 7-Methoxy-6-(5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15085-71-9 |

Source

|

| Record name | Micromelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15085-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Micromelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015085719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Micromelin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methoxy-6-(5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure of Micromelin

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Micromelin, a naturally occurring coumarin. We will delve into its structural elucidation, the spectroscopic techniques that define its architecture, its isolation from natural sources, and its established biological significance, providing a robust resource for professionals in the field of natural product chemistry and drug discovery.

Introduction to Micromelin: A Bioactive Coumarin

Micromelin is a complex furanocoumarin first isolated from the leaves and stems of plants belonging to the Micromelum genus, such as Micromelum integerrimum and Micromelum minutum (Rutaceae family)[][2][3]. As a member of the coumarin class of compounds, Micromelin is part of a family of secondary metabolites renowned for their diverse and potent pharmacological activities[3][4]. Structurally, it is distinguished by a unique and rigid polycyclic system fused to the coumarin core. Early investigations into the constituents of Micromelum integerrimum identified Micromelin as a significant contributor to the plant's antitumor properties, sparking further interest in its chemical and biological profile[5].

Elucidation of the Chemical Structure

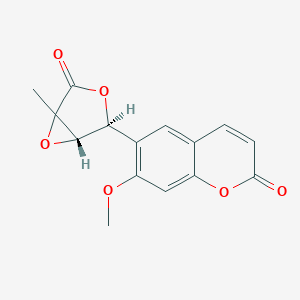

The definitive structure of Micromelin was established through a combination of extensive spectroscopic analysis and confirmed by single-crystal X-ray crystallography[2][6]. Its molecular architecture consists of a 7-methoxycoumarin scaffold substituted at the C-6 position with a rigid, oxygenated bicyclic moiety.

Core Chemical Identifiers

The fundamental properties and identifiers of Micromelin are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| IUPAC Name | 7-methoxy-6-[(1S,2S,5S)-5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl]chromen-2-one | [][7] |

| CAS Number | 15085-71-9 | [][2][7][8] |

| Molecular Formula | C₁₅H₁₂O₆ | [][2][6][7] |

| Molecular Weight | 288.25 g/mol | [6][7] |

| Canonical SMILES | C[C@@]12C3=C(C=C4C(=C3)C=CC(=O)O4)OC | [7] |

| InChIKey | VIORQNDMAWQQCV-YDHLFZDLSA-N | [][7] |

2D Structural Representation

The following diagram illustrates the planar structure and atom connectivity of Micromelin.

Caption: 2D chemical structure of Micromelin (C₁₅H₁₂O₆).

Spectroscopic Confirmation and Analysis

The structural elucidation of natural products like Micromelin is a multi-step process relying on the convergence of data from various analytical techniques. While raw spectral data is published across various primary literature sources, this section explains the causal role of each technique in confirming Micromelin's structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is the first step, used to determine the exact molecular mass. For Micromelin, this confirms the molecular formula C₁₅H₁₂O₆, providing the foundational piece of the structural puzzle.

-

¹H and ¹³C NMR Spectroscopy:

-

¹H NMR (Proton NMR): This technique reveals the number and chemical environment of hydrogen atoms. Key expected signals for Micromelin would include distinct doublets for the aromatic protons on the coumarin ring, a sharp singlet for the methoxy group (-OCH₃), a singlet for the tertiary methyl group on the bicyclic system, and complex multiplets for the protons within the rigid ring structure.

-

¹³C NMR: This identifies all unique carbon atoms. The spectrum would show characteristic peaks for the carbonyl carbons (lactone and ester), sp²-hybridized carbons of the aromatic ring, the methoxy carbon, and the sp³-hybridized carbons of the bicyclic side chain.

-

-

2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular fragments into a final, coherent structure.

-

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing chemists to "walk" along the carbon backbone, connecting adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, definitively assigning carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for connecting disparate fragments. It shows correlations between protons and carbons that are two or three bonds away. For Micromelin, a key HMBC correlation would be observed between the proton at C-5' of the bicyclic system and the carbon at C-6 of the coumarin ring, unequivocally establishing the point of attachment.

-

-

X-ray Crystallography: The ultimate confirmation of Micromelin's structure, including its absolute stereochemistry, was achieved through single-crystal X-ray diffraction. This technique provides a three-dimensional map of electron density, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms. The data for Micromelin is available in the Cambridge Crystallographic Data Centre (CCDC) under number 834526[6].

Isolation and Characterization Workflow

Micromelin is obtained from its natural sources through a standardized multi-step extraction and purification protocol. The efficiency of this process relies on the differential solubility of Micromelin and other plant metabolites in various organic solvents.

Experimental Protocol: Isolation from Micromelum integerrimum

-

Preparation of Plant Material: The roots, stems, or leaves of Micromelum integerrimum are collected, air-dried in the shade to prevent degradation of thermolabile compounds, and ground into a coarse powder to maximize the surface area for extraction.

-

Solvent Extraction: The powdered plant material is exhaustively extracted with ethanol or methanol at room temperature for several days. This process is often repeated multiple times to ensure complete extraction of secondary metabolites. The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform and ethyl acetate. Micromelin, being moderately polar, will preferentially concentrate in the chloroform or ethyl acetate fraction[5]. This step effectively removes highly polar (sugars, tannins) and non-polar (fats, waxes) impurities.

-

Chromatographic Purification: The active fraction (e.g., chloroform) is subjected to column chromatography over a silica gel stationary phase. The column is eluted with a solvent gradient, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Final Purification and Crystallization: Fractions containing Micromelin (identified by their characteristic TLC spot) are combined, concentrated, and may require further purification using techniques like preparative HPLC. The pure compound is then crystallized from a suitable solvent system (e.g., acetone, chloroform-methanol) to yield a white or off-white powder[2].

Visualization of the Isolation Workflow

The following diagram outlines the key stages in the isolation of Micromelin.

Caption: Generalized workflow for the isolation of Micromelin.

Biological Activity and Significance

Micromelin is not merely a structural curiosity; it possesses significant biological activities, primarily in the domain of cancer research. Its rigid, complex structure likely plays a crucial role in its interaction with biological targets.

Cytotoxic and Antitumor Activity

Research has consistently demonstrated the cytotoxic potential of Micromelin against various cancer cell lines. Fractionation of Micromelum integerrimum extracts guided by bioassays against P-388 lymphocytic leukemia in mice led to the identification of Micromelin as one of the primary active constituents[5]. Further studies have quantified its activity against other cancer types.

The table below summarizes key findings on the cytotoxic effects of Micromelin.

| Compound | Biological Activity | Cell Line / Model | IC₅₀ Value / Effect | Source |

| Micromelin | Antitumor | P-388 Lymphocytic Leukemia (in vivo) | Active | [5] |

| Micromelin | Cytotoxicity | Cholangiocarcinoma (KKU-100) | 9.2 µg/mL | [4] |

It is noteworthy that a derivative, deoxymicromelin, in which the epoxide ring is opened, was found to be inactive, highlighting the critical importance of the intact bicyclic system for its biological function[5].

Conclusion

Micromelin (C₁₅H₁₂O₆) is a structurally intricate coumarin whose chemical identity has been rigorously established through a suite of modern spectroscopic techniques, culminating in X-ray crystallographic confirmation. Its unique architecture, featuring a 7-methoxycoumarin core fused to a dioxabicyclo[3.1.0]hexane system, is directly linked to its notable cytotoxic and antitumor activities. The well-defined protocols for its isolation from Micromelum species provide a reliable source for further pharmacological investigation. As such, Micromelin stands as a compelling lead compound for drug development professionals, warranting continued exploration of its mechanism of action and therapeutic potential.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38361597, mMelin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73230, Micromelin. Retrieved from [Link]

-

ResearchGate. (2020). Phytoconstituents of Genus Micromelum and Their Bioactivity—a Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An investigation of the antitumor activity of Micromelum integerrimum (Rutaceae). PubMed. Retrieved from [Link]

-

ResearchGate. (2025). Chemical constituents, cytotoxic activities and traditional uses of Micromelum minutum (Rutaceae): a review. Retrieved from [Link]

-

DC Chemicals. (n.d.). Micromelin Datasheet. Retrieved from [Link]

Sources

- 2. Micromelin | CAS:15085-71-9 | Manufacturer ChemFaces [chemfaces.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An investigation of the antitumor activity of Micromelum integerrimum (Rutaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mMelin | C15H12O6 | CID 38361597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Micromelin | C15H12O6 | CID 73230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Micromelin Datasheet DC Chemicals [dcchemicals.com]

Micromelin's Anticancer Potential: A Mechanistic Exploration of a Promising Coumarin

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Micromelin, a naturally occurring coumarin isolated from plants of the Micromelum genus, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic effects against various cancer cell lines. While the precise molecular mechanisms underpinning its anticancer activity are still under investigation, the broader class of coumarins provides a valuable framework for understanding its potential modes of action. This technical guide synthesizes the current, albeit limited, knowledge on micromelin and extrapolates potential mechanisms based on the well-documented anticancer properties of related coumarin compounds. We delve into plausible signaling pathways, effects on cell cycle regulation, and induction of apoptosis that may be orchestrated by micromelin, providing researchers with a foundational understanding and methodological guidance for future investigations into this promising natural product.

Introduction to Micromelin: A Novel Anticancer Candidate

Micromelin is a furanocoumarin that has been identified in plants such as Micromelum integerrimum.[1][2] Early studies have confirmed its potential as an antitumor agent.[1] While the body of research specifically focused on micromelin's mechanism of action is nascent, preliminary data on its cytotoxic activity against a range of cancer cell lines underscore its therapeutic potential.

The exploration of natural compounds for cancer therapy is a burgeoning field, offering novel chemical scaffolds and mechanisms to overcome the challenges of resistance and toxicity associated with conventional chemotherapeutics. Micromelin, as a member of the coumarin family, belongs to a class of compounds with well-documented and diverse pharmacological activities, including potent anticancer effects.[3][4]

Cytotoxic Profile of Micromelin

Initial in vitro and in vivo studies have demonstrated that micromelin exhibits cytotoxic and antitumor properties. Notably, it has shown activity against P-388 lymphocytic leukemia in mice.[1] Further studies have quantified its cytotoxic effects against several human cancer cell lines.

| Cell Line | Cancer Type | IC50 Value | Reference |

| KKU-100 | Cholangiocarcinoma | 9.2 µg/mL | [5][6] |

| KB | Human Epidermoid Carcinoma | 17.8 µg/mL (weak) | [5] |

| NCI-H187 | Small Cell Lung Cancer | 27.1 µg/mL (weak) | [5] |

| MCF-7 | Breast Cancer | 8.2 µg/mL (weak) | [5] |

These findings, while preliminary, establish micromelin as a compound with tangible anticancer activity, warranting a deeper investigation into its molecular mechanisms.

Postulated Mechanisms of Action: Insights from the Coumarin Class

Due to the limited specific research on micromelin's signaling pathways, we will now explore the established anticancer mechanisms of the broader coumarin family. These mechanisms provide a scientifically grounded hypothesis for how micromelin may exert its effects. Coumarins are known to interfere with key cellular processes that are hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and cell cycle dysregulation.

Induction of Apoptosis

A primary mechanism by which many anticancer agents, including coumarins, eliminate cancer cells is through the induction of apoptosis, or programmed cell death.[7][8] Apoptosis is a tightly regulated process involving two main signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways.[7][9]

-

The Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., TNF-α, FasL) to their corresponding receptors on the cell surface, leading to the activation of a cascade of caspase enzymes, ultimately resulting in cell death.[7][9]

-

The Intrinsic Pathway: Cellular stress, such as DNA damage or oxidative stress, triggers the intrinsic pathway. This leads to the release of cytochrome c from the mitochondria, which then activates another set of caspases.[7][9]

Coumarins have been shown to modulate both pathways by altering the expression of key regulatory proteins.

Diagram: Generalized Apoptotic Pathways Targeted by Coumarins

Caption: Fig. 1: Generalized apoptotic pathways potentially targeted by micromelin.

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and proliferation. In cancer, this process is often dysregulated, leading to uncontrolled cell growth.[10][11] Many chemotherapeutic agents function by inducing cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), which prevents cancer cells from replicating.[11][12]

Coumarins have been demonstrated to induce cell cycle arrest in various cancer cell lines. This is often achieved by modulating the levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[10] For instance, downregulation of Cyclin E1 by microRNA-16-1 can induce G0/G1 cell cycle arrest.[10]

Diagram: Simplified Cell Cycle Regulation and Potential Intervention by Coumarins

Caption: Fig. 2: Simplified cell cycle progression and potential points of arrest by micromelin.

Methodologies for Investigating Micromelin's Mechanism of Action

To elucidate the specific molecular mechanisms of micromelin, a series of well-established experimental protocols can be employed.

Cell Viability and Cytotoxicity Assays

Objective: To determine the dose-dependent cytotoxic effect of micromelin on various cancer cell lines.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of micromelin (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assays

Objective: To determine if micromelin induces apoptosis in cancer cells.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cancer cells with micromelin at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Objective: To investigate the effect of micromelin on cell cycle progression.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Treatment: Treat cancer cells with micromelin at its IC50 concentration for 24 and 48 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Signaling Proteins

Objective: To identify the signaling pathways modulated by micromelin.

Protocol: Western Blotting

-

Protein Extraction: Treat cells with micromelin, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., caspases, Bcl-2 family proteins, cyclins, CDKs, and key proteins in signaling pathways like AKT, MAPK, etc.). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Future Directions and Conclusion

The preliminary evidence for micromelin's anticancer activity is compelling, yet it represents the tip of the iceberg. Future research should focus on a systematic and in-depth elucidation of its molecular mechanisms. This includes:

-

Target Identification: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the direct molecular targets of micromelin within cancer cells.

-

In Vivo Efficacy: Evaluating the antitumor efficacy of micromelin in preclinical animal models of various cancers.

-

Pharmacokinetics and Safety: Determining the pharmacokinetic profile and assessing the in vivo toxicity of micromelin.

-

Synergistic Combinations: Investigating the potential for synergistic effects when micromelin is combined with existing chemotherapeutic agents.

References

- Fatema-Tuz-Zohora, F., Rahman, M. M., & Islam, M. R. (2019). Chemical constituents, cytotoxic activities and traditional uses of Micromelum minutum (Rutaceae): a review. MOJ Biorg Org Chem, 3(2), 52-59.

- Cassady, J. M., Ojima, N., Chang, C. J., & McLaughlin, J. L. (1979). An investigation of the antitumor activity of Micromelum integerrimum (Rutaceae).

- Suthiphasilp, V., Maneerat, W., et al. (2018). Coumarins and flavones from the fruit and root extracts of Micromelum integerrimum.

- Fatema-Tuz-Zohora, F., et al. (2019). Chemical constituents, cytotoxic activities and traditional uses of Micromelum minutum (Rutaceae): a review. Pharm Pharmacol Int J, 7(5), 229-236.

- Cassady, J. M., et al. (1979). An Investigation of the Antitumor Activity of Micromelum integerrimum (Rutaceae).

- Cimmino, A., et al. (2013). Down-regulation of the cyclin E1 oncogene expression by microRNA-16–1 induces cell cycle arrest in human cancer cells. Journal of cellular physiology, 228(5), 1039-1046.

- He, L., et al. (2020). Isolation and structure characterization of cytotoxic alkaloids from Micromelum integerrimum. Phytochemistry, 178, 112463.

- Zhang, Y. Q., et al. (2021). Three new coumarins and a new coumarin glycoside from Micromelum integerrimum.

- Phakhodee, W., et al. (2013). Coumarin Precursor from Micromelum integerrimum Leaves.

- Cao, S., et al. (2018). Isolation and structure characterization of cytotoxic alkaloids from Micromelum integerrimum. Phytochemistry, 154, 8-15.

- Thant, T. M., et al. (2020). Phytoconstituents of Genus Micromelum and Their Bioactivity—a Review. Journal of Pharmacopuncture, 23(2), 50-62.

- Chen, Q., et al. (2022). Advances in militarine: Pharmacology, synthesis, molecular regulation and regulatory mechanisms. Biomedicine & Pharmacotherapy, 153, 113396.

- Kim, Y. H., et al. (2018). Induction of Cell Cycle Arrest, Apoptosis, and Reducing the Expression of MCM Proteins in Human Lung Carcinoma A549 Cells by Cedrol, Isolated from Juniperus chinensis. Biological and Pharmaceutical Bulletin, 41(11), 1682-1688.

- Zhang, Y. Q., et al. (2021). Three new coumarins and a new coumarin glycoside from Micromelum integerrimum.

- Zhang, Y., et al. (2017). The comparison of affinity and cytotoxicity of anti-mesothelin...

- Yarbro, C. H. (2003). Molecular targets in cancer therapy. Seminars in oncology nursing, 19(1), 1-9.

- Wesołowska, O., et al. (2024). Morphological and Immunocytochemical Characterization of Paclitaxel-Induced Microcells in Sk-Mel-28 Melanoma Cells. International Journal of Molecular Sciences, 25(14), 7654.

- Li, H., et al. (2020). Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells. Frontiers in Oncology, 10, 1493.

- Jordan, M. A., & Wilson, L. (2004). Mechanism of action of antitumor drugs that interact with microtubules and tubulin. Current medicinal chemistry. Anti-cancer agents, 2(1), 1-17.

- Liu, Y., et al. (2017). Cytotoxic activity in six mesothelin expressing cell lines. The...

- Jordan, M. A., & Wilson, L. (2002). Mechanism of action of antitumor drugs that interact with microtubules and tubulin. Current medicinal chemistry. Anti-cancer agents, 2(1), 1-17.

- Rather, M. A., et al. (2022). Biological activities of meroterpenoids isolated from different sources. Frontiers in Pharmacology, 13, 989142.

- De, S., & Gesto, D. (2020). Telomere Targeting Approaches in Cancer: Beyond Length Maintenance. Cancers, 12(10), 2841.

- Ohio State University Medical Center. (2012). New mechanism might promote cancer's growth and spread in the body. ScienceDaily.

- Woods, C. M., et al. (2001). G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells. Molecular cancer therapeutics, 1(1), 41-49.

- Riester, D., et al. (2020). Enhanced Apoptosis and Loss of Cell Viability in Melanoma Cells by Combined Inhibition of ERK and Mcl-1 Is Related to Loss of Mitochondrial Membrane Potential, Caspase Activation and Upregulation of Proapoptotic Bcl-2 Proteins. Cancers, 12(10), 2826.

- Fatema-Tuz-Zohora, F., et al. (2019). Chemical constituents, cytotoxic activities and traditional uses of Micromelum minutum (Rutaceae): a review. MedCrave online.

- Phakhodee, W. (n.d.). รายงานวิจัยฉบับสมบูรณ์. Chiang Mai University.

- D'Arcy, M. S. (2019). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Sultan Qaboos University medical journal, 19(3), e187.

- Li, F., et al. (2021). Role of Small Molecule Targeted Compounds in Cancer: Progress, Opportunities, and Challenges. International journal of molecular sciences, 22(18), 9785.

- D'Arcy, M. S. (2024). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications.

-

International Plant Names Index. (n.d.). Micromelum integerrimum. Retrieved from [Link]

- Fulda, S. (2012). How to target apoptosis signaling pathways for the treatment of pediatric cancers. Frontiers in oncology, 2, 106.

- Woods, C. M., et al. (2001). G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells.

- Rain Therapeutics. (2021, October 6). Milademetan Shows Promise as Treatment for Multiple Cancer Types. YouTube.

- Alliance for Cancer Gene Therapy. (2023, February 8). Mesothelin: Protein Target for Cell and Gene Therapy. Alliance for Cancer Gene Therapy.

-

Bio-Techne. (n.d.). Apoptosis Signaling. Retrieved from [Link]

- Sivaranjani, M., et al. (2021). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. BMC complementary medicine and therapies, 21(1), 1-11.

- Maurer, H. R. (2001). Bromelain: biochemistry, pharmacology and medical use. Cellular and molecular life sciences CMLS, 58(9), 1234-1245.

- Shin, J. H., et al. (2018). Mechanisms and Functions of Chemerin in Cancer: Potential Roles in Therapeutic Intervention. Frontiers in immunology, 9, 2125.

- Lallo, A., et al. (2022). Cancer chemotherapy: insights into cellular and tumor microenvironmental mechanisms of action. Frontiers in oncology, 12, 949298.

-

Plants of the World Online. (n.d.). Micromelum integerrimum. Retrieved from [Link]

- Singh, S., et al. (2023). Ethnobotany, Phytochemistry, and Biological Activities of the Genus Cordyline. Plants, 12(13), 2539.

-

Plants of the World Online. (n.d.). Micromelum integerrimum. Retrieved from [Link]

Sources

- 1. An investigation of the antitumor activity of Micromelum integerrimum (Rutaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Micromelum integerrimum | International Plant Names Index [ipni.org]

- 3. [PDF] Cytotoxic activity of coumarins from Micromelum minutum | Semantic Scholar [semanticscholar.org]

- 4. Three new coumarins and a new coumarin glycoside from <i>Micromelum integerrimum</i> [cjnmcpu.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]

- 9. Apoptosis Signaling | Bio-Techne [bio-techne.com]

- 10. Down-regulation of the cyclin E1 oncogene expression by microRNA-16–1 induces cell cycle arrest in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]

In-Depth Technical Guide on the Biological Activity of Micromelin Extract

Abstract

This technical guide provides a comprehensive overview of the multifaceted biological activities of extracts derived from plants of the Micromelum genus, with a particular focus on the bioactive coumarin, Micromelin. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product. We will delve into the cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties of Micromelin-containing extracts, elucidating the underlying molecular mechanisms and providing detailed, field-proven protocols for their investigation. The guide emphasizes the causality behind experimental design and the importance of self-validating systems for robust and reproducible data generation. All key claims are supported by authoritative, citable references.

Introduction: The Therapeutic Promise of Micromelum Species

The genus Micromelum, belonging to the Rutaceae family, comprises several species of aromatic trees and shrubs distributed throughout tropical and subtropical regions of Asia.[1] Traditionally, various parts of these plants have been utilized in folk medicine to treat a range of ailments, including fever, inflammation, infections, and digestive disorders.[1][2] Scientific inquiry into these traditional uses has led to the isolation and characterization of a diverse array of bioactive compounds, with coumarins being of particular interest.[3] Among these, Micromelin has emerged as a compound with significant therapeutic potential, demonstrating a spectrum of biological activities.[2][4] This guide will provide an in-depth exploration of these activities, focusing on the scientific principles and practical methodologies required for their assessment.

Cytotoxic Activity: Unraveling the Anti-Cancer Potential

Extracts from Micromelum species and the isolated compound Micromelin have demonstrated notable cytotoxic effects against a variety of cancer cell lines.[2] This section will explore the mechanistic basis of this cytotoxicity, focusing on the induction of apoptosis, and provide a detailed protocol for its assessment.

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which Micromelin extract exerts its cytotoxic effects is through the induction of apoptosis, or programmed cell death. This is a tightly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer.[5] The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway, both of which converge on the activation of a cascade of cysteine proteases known as caspases.[5]

Evidence suggests that compounds isolated from Micromelum minutum induce apoptosis, a claim substantiated by the observation of apoptotic markers and caspase activation.[6] While direct and exhaustive studies on a standardized "Micromelin extract" are still emerging, the mechanisms can be inferred from studies on analogous natural compounds and related extracts. The intrinsic pathway is of particular relevance. It is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[5] A high Bax/Bcl-2 ratio is a key indicator of mitochondrial-mediated apoptotic susceptibility.[7] It is hypothesized that Micromelin extract, much like other cytotoxic natural products, disrupts the balance of these proteins, leading to increased mitochondrial outer membrane permeability. This results in the release of cytochrome c into the cytosol, which then binds to Apaf-1 to form the apoptosome, activating the initiator caspase-9.[8] Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.[8][9]

}

Figure 1: Proposed Intrinsic Apoptotic Pathway Induced by Micromelin Extract.

Quantitative Assessment of Cytotoxicity

The cytotoxic potential of Micromelin extract is typically quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the extract that inhibits 50% of cell viability.

| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Reference |

| Micromelin | KKU-100 | Cholangiocarcinoma | 9.2 µg/mL | [2] |

| Chloroform extract of M. minutum leaves | CEM-SS | T-lymphoblastic leukemia | 4.2 µg/mL | [2] |

| Chloroform extract of M. minutum bark | CEM-SS | T-lymphoblastic leukemia | 13.7 µg/mL | [2] |

| 2', 3'-epoxyisocapnolactone | HL60 | Promyelocytic leukemia | 4.2 µg/mL | [2] |

| 8-hydroxyisocapnolactone-2', 3'-diol | HL60 | Promyelocytic leukemia | 2.5 µg/mL | [2] |

| 8-hydroxyisocapnolactone-2', 3'-diol | HeLa | Cervical cancer | 6.9 µg/mL | [2] |

| 8-hydroxyisocapnolactone-2', 3'-diol | HepG2 | Liver cancer | 5.9 µg/mL | [2] |

| Murrangatin | KKU-100 | Cholangiocarcinoma | 2.9 µg/mL | [1] |

| Microminutin | KKU-100 | Cholangiocarcinoma | 1.7 µg/mL | [1] |

Table 1: Cytotoxic Activity of Micromelum Extracts and Isolated Compounds.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Micromelin extract stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the Micromelin extract in serum-free medium. Carefully remove the medium from the wells and add 100 µL of the diluted extract to the respective wells in triplicate. Include a vehicle control (medium with the same concentration of the solvent) and an untreated control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100 Plot a dose-response curve to determine the IC50 value.

Anti-inflammatory Activity: Modulation of the NF-κB Pathway

Chronic inflammation is a key driver of many diseases, including cancer.[10] Micromelin extract has demonstrated anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11]

Mechanism of Action: Inhibition of NF-κB Activation

NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[10] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[7] Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα.[10] This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory genes.[10][12]

Studies on various natural product extracts have shown that they can effectively inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα.[11][12] It is proposed that Micromelin extract acts at this crucial step, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of downstream inflammatory mediators.

}

Figure 2: Inhibition of the NF-κB Signaling Pathway by Micromelin Extract.

Experimental Protocol: Western Blot for IκBα Phosphorylation

Western blotting is a technique used to detect specific proteins in a sample. To assess the inhibitory effect of Micromelin extract on NF-κB activation, one can measure the levels of phosphorylated IκBα (p-IκBα) in cells stimulated with a pro-inflammatory agent.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

Micromelin extract

-

LPS (Lipopolysaccharide)

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Western blot transfer system

-

Primary antibodies (anti-p-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Culture RAW 264.7 cells to 80-90% confluency. Pre-treat the cells with various concentrations of Micromelin extract for 24 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 15-20 minutes.

-

Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate it with primary antibodies against p-IκBα, total IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate it with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-IκBα levels to total IκBα and the loading control. A decrease in the p-IκBα/IκBα ratio in extract-treated cells compared to the LPS-only control indicates inhibition of the NF-κB pathway.[11][13]

Antioxidant Activity: Scavenging Free Radicals

Reactive oxygen species (ROS) are highly reactive molecules that can damage cells and contribute to various diseases. Antioxidants are compounds that can neutralize these harmful molecules. Micromelin extract has been shown to possess significant antioxidant activity.[3]

Mechanism of Action: Radical Scavenging

The antioxidant activity of Micromelin extract is attributed to its ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. This is a common mechanism for phenolic and flavonoid compounds, which are present in Micromelum species.[3]

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of Micromelin extract is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Extract/Compound | Assay | Result | Reference |

| M. minutum methanol extract | DPPH | IC50 = 54.3 µg/mL | [3] |

| Essential oil of E. communis | DPPH | IC50 = 21.92 ± 0.074 µg/mL | [14] |

| Cucumis melo L. var. inodorus seed extract | DPPH | IC50 = 4.13 ± 0.07 mg/mL | [15] |

Table 2: Antioxidant Activity of Micromelum and other Plant Extracts.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method for assessing antioxidant activity. DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant, it is reduced to a yellow-colored, non-radical form. The degree of color change is proportional to the antioxidant's scavenging capacity.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Micromelin extract

-

Positive control (e.g., ascorbic acid or Trolox)

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a series of dilutions of the Micromelin extract and the positive control in methanol.

-

Reaction Setup: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. Include a blank (methanol only) and a control (DPPH solution with methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. Determine the IC50 value, which is the concentration of the extract that scavenges 50% of the DPPH radicals.

}

Figure 3: Workflow for the DPPH Radical Scavenging Assay.

Antimicrobial Activity: Combating Pathogenic Microbes

Extracts from Micromelum species have also been reported to possess antimicrobial properties, indicating their potential for development as novel therapeutic agents against infectious diseases.[14][16]

Spectrum of Activity

The essential oil from the fruit of Micromelum integerrimum has been shown to exhibit broad-spectrum antimicrobial activity.[14][16]

| Microorganism | Activity/Result | Reference |

| Bacillus subtilis MTCC 441 | Inhibition zone of 7-16 mm (100 µL of oil) | [14] |

| Bacillus spizizenii ATCC 6633 | Strong inhibition compared to neomycin B | [14] |

| Various Gram-positive and Gram-negative bacteria | Active, with MICs ranging from 0.6 µg/ml to 5000 µg/ml for various plant extracts | [6] |

Table 3: Antimicrobial Activity of Micromelum integerrimum Essential Oil and Other Plant Extracts.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

Micromelin extract

-

Positive control antibiotic/antifungal

-

Inoculum suspension (standardized to 0.5 McFarland)

-

Resazurin or other growth indicator (optional)

Procedure:

-

Preparation of Extract Dilutions: Prepare a two-fold serial dilution of the Micromelin extract in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth with microorganism and a known antibiotic), a negative control (broth with microorganism only), and a sterility control (broth only).

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the extract that shows no visible growth. A growth indicator like resazurin can be added to aid in visualization.

Conclusion and Future Directions

The scientific evidence presented in this guide underscores the significant therapeutic potential of Micromelin extract and its constituent compounds. Its multifaceted biological activities, including cytotoxicity against cancer cells, potent anti-inflammatory effects through NF-κB inhibition, antioxidant properties, and broad-spectrum antimicrobial action, make it a compelling candidate for further drug development.

Future research should focus on several key areas. Firstly, the detailed elucidation of the molecular mechanisms underlying its biological activities is paramount. This includes comprehensive studies on the specific proteins and signaling pathways modulated by Micromelin, particularly in the context of apoptosis and inflammation. Secondly, the in vivo efficacy and safety of Micromelin extract need to be established through well-designed animal studies. Finally, the development of standardized extraction and formulation methods will be crucial for ensuring the consistency and quality of any potential therapeutic product. The continued investigation of this promising natural product holds the potential to yield novel and effective treatments for a range of human diseases.

References

-

Anti-inflammatory activity of mulberry leaf extract through inhibition of NF-κB. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Fatema-Tuz-Zohora, M., et al. (2019). Chemical constituents, cytotoxic activities and traditional uses of Micromelum minutum (Rutaceae): a review. MedCrave Online Journal of Biology and Medicine, 4(5), 231-237. [Link]

-

Baruah, A., et al. (2019). Chemical composition and antibacterial activity of essential oil from fruit of Micromelum integerrimum (Buch.-Ham. ex DC.) Wight & Arn. ex M. Roem. Natural Product Research, 33(18), 2689-2692. [Link]

-

Rollando, R. (2025). Micromelum minutum: A Review of Its Traditional Uses, Chemical Constituents and Pharmacological Activities. ResearchGate. [Link]

-

Moon, D. O., et al. (2007). Melittin induces Bcl-2 and caspase-3-dependent apoptosis through downregulation of Akt phosphorylation in human leukemic U937 cells. Toxicon, 50(7), 938-947. [Link]

-

Sá, I. V., et al. (2020). Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. Foods, 9(1), 82. [Link]

-

Baruah, A., et al. (2018). Chemical composition and antibacterial activity of essential oil from fruit of Micromelum integerrimum (Buch.- Ham. ex DC.) Wight & Arn. ex M. Roem. Natural Product Research, 33(18), 2689-2692. [Link]

-

Cock, I. E. (2015). The Antimicrobial Activity of Solvent Extracts of the Australian Medicinal Plant Syzygium australe (Myrtaceae). Pharmacognosy Communications, 5(1), 41-50. [Link]

-

Gupta, S. C., et al. (2013). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta, 1830(1), 1779-1796. [Link]

-

Aminah, N. S., et al. (2020). Phytoconstituents of Genus Micromelum and Their Bioactivity—a Review. Natural Product Communications, 15(5). [Link]

-

Cassady, J. M., et al. (1979). An investigation of the antitumor activity of Micromelum integerrimum (Rutaceae). Journal of Natural Products, 42(3), 274-278. [Link]

-

Martínez-Flórez, S., et al. (2019). A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo. Antioxidants, 8(5), 140. [Link]

-

Mori, Y., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 11(5), 3027-3032. [Link]

-

Shimamura, T., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Molecules, 29(5), 1083. [Link]

-

Fatema-Tuz-Zohora, M., et al. (2019). Chemical constituents, cytotoxic activities and traditional uses of Micromelum minutum (Rutaceae): a review. ResearchGate. [Link]

-

Lee, S. Y., et al. (2017). Quantification of Antioxidant Phenolic Compounds in a New Chrysanthemum Cultivar by High-Performance Liquid Chromatography with Photodiode Array and Electrospray Ionization/Mass Spectrometry Detection and the Antioxidant Activities. Journal of Analytical Methods in Chemistry, 2017, 7273153. [Link]

-

Bougandoura, N., et al. (2020). Polyphenolic content, Antioxidant and Anti-inflammatory activities of Melon (Cucumis melo L. var. inodorus) Seeds. Journal of Drug Delivery and Therapeutics, 10(2-s), 114-120. [Link]

-

Vella, F. M., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Chemistry, 2022, 6123565. [Link]

-

Lee, J. Y., et al. (2013). Curcumin prevents the replication of respiratory syncytial virus and the production of inflammatory mediators in human nasal epithelial cells. PLoS One, 8(7), e70225. [Link]

-

Alansari, B. M. (2021). How to properly perform a DPPH antioxidant activity analysis for active ingredient-loaded micelles?. ResearchGate. [Link]

-

Wang, X. D., et al. (2003). Involvement of bcl-2 and caspase-3 in apoptosis induced by cigarette smoke extract in the gastric epithelial cell. Toxicologic Pathology, 31(2), 180-186. [Link]

-

Lee, J. Y., & Lerman, R. H. (2009). The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes. Journal of Visualized Experiments, (32), 1416. [Link]

-

Singh, S., & Aggarwal, B. B. (1995). Activation of transcription factor NF-kappa B is suppressed by curcumin (diferuloylmethane). The Journal of Biological Chemistry, 270(42), 24995-25000. [Link]

-

Malhi, H., et al. (2017). Apoptosis Regulators Bcl-2 and Caspase-3. International Journal of Molecular Sciences, 18(1), 129. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemical constituents, cytotoxic activities and traditional uses of Micromelum minutum (Rutaceae): a review - MedCrave online [medcraveonline.com]

- 3. researchgate.net [researchgate.net]

- 4. An investigation of the antitumor activity of Micromelum integerrimum (Rutaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Involvement of bcl-2 and caspase-3 in apoptosis induced by cigarette smoke extract in the gastric epithelial cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Activation of transcription factor NF-kappa B is suppressed by curcumin (diferuloylmethane) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Chemical composition and antibacterial activity of essential oil from fruit of Micromelum integerrimum (Buch.- Ham. ex DC.) Wight & Arn. ex M. Roem - PubMed [pubmed.ncbi.nlm.nih.gov]

Micromelin: A Comprehensive Technical Guide to its Pharmacological Properties

Introduction: Unveiling Micromelin, a Coumarin of Therapeutic Interest

Micromelin (C₁₅H₁₂O₆) is a naturally occurring coumarin, a class of secondary metabolites widely distributed in the plant kingdom.[1] It is predominantly isolated from plants of the Micromelum genus, belonging to the Rutaceae family.[2][3][4][5] Historically, plants containing Micromelin have been used in traditional medicine, particularly in Thai medicine for treating tumors.[4][6] This has spurred scientific interest in elucidating its pharmacological profile. This technical guide provides an in-depth exploration of the known pharmacological properties of Micromelin, with a focus on its cytotoxic, anti-inflammatory, and neuroprotective activities. We will delve into its mechanisms of action, present quantitative data, and provide detailed experimental protocols for its investigation, aiming to equip researchers and drug development professionals with a comprehensive resource.

Chemical Profile

-

IUPAC Name: 7-methoxy-6-[(1S,2S,5S)-5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl]chromen-2-one[1]

-

Molecular Weight: 288.25 g/mol [1]

-

Structure: Micromelin possesses a characteristic coumarin core fused with a complex bicyclic ether moiety. The absolute configuration has been determined as (1R,2R,5R).[2]

Core Pharmacological Activities

Micromelin has demonstrated a range of biological activities, with the most extensively studied being its cytotoxic effects against various cancer cell lines. Emerging evidence also points towards its potential as an anti-inflammatory and neuroprotective agent.

Cytotoxic and Anti-Proliferative Properties

Micromelin exhibits significant cytotoxic and anti-proliferative activity against a panel of human cancer cell lines. This has been a primary focus of research, positioning it as a compound of interest for oncology drug discovery.

The primary mechanism underlying Micromelin's cytotoxic effects is the induction of apoptosis, or programmed cell death. While the precise signaling cascades are still under active investigation, current evidence suggests the involvement of both intrinsic (mitochondrial) and extrinsic pathways.

-

Intrinsic Pathway: This pathway is often initiated by cellular stress and involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis.

-

Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of an initiator caspase (caspase-8), which then activates the executioner caspases.

The induction of apoptosis by various natural compounds has been shown to involve the modulation of key regulatory proteins such as the Bcl-2 family (pro-apoptotic Bax vs. anti-apoptotic Bcl-2) and the activation of caspases 3, 8, and 9.[7] It is hypothesized that Micromelin may modulate the expression or activity of these proteins to shift the cellular balance towards apoptosis.

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Anti-Inflammatory Properties

Chronic inflammation is a key driver of many diseases, including cancer. Compounds with anti-inflammatory properties are therefore of significant therapeutic interest. Micromelin has been shown to possess anti-inflammatory effects, likely through the modulation of key inflammatory mediators.

The anti-inflammatory activity of many natural compounds is attributed to their ability to inhibit the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). [8][9][10]This is often achieved by suppressing the activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and by inhibiting pro-inflammatory signaling pathways like NF-κB. [10][11]While specific studies on Micromelin's anti-inflammatory mechanism are limited, it is plausible that it acts through similar pathways. A crude extract of Micromelum minutum has been shown to suppress nitric oxide production. [12] Diagram: Potential Anti-Inflammatory Mechanism of Micromelin

Caption: Potential mechanism of Micromelin's anti-inflammatory action.

The Griess assay is a simple and widely used method to measure nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Principle: The assay involves a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound that can be measured spectrophotometrically.

Step-by-Step Methodology:

-

Cell Culture and Stimulation: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of Micromelin for 1 hour.

-

Induction of Inflammation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Neuroprotective Effects

Neurodegenerative diseases are characterized by the progressive loss of neurons. Compounds that can protect neurons from damage are of great interest for the development of new therapies. [13][14][15][16][17]Limonoids, a class of compounds to which Micromelin is related, have been reported to exert neuroprotective effects. [13]

The neuroprotective effects of natural compounds are often attributed to their antioxidant and anti-inflammatory properties, as both oxidative stress and neuroinflammation are key contributors to neuronal damage. [17]

-

Antioxidant Activity: Micromelin may scavenge reactive oxygen species (ROS) or enhance the expression of endogenous antioxidant enzymes, thereby protecting neurons from oxidative damage.

-

Anti-inflammatory Activity in the CNS: By inhibiting the activation of microglia (the primary immune cells of the brain) and the subsequent release of pro-inflammatory mediators, Micromelin could reduce neuroinflammation and its detrimental effects on neurons. [14]* Inhibition of Neuronal Apoptosis: Micromelin may directly inhibit apoptotic pathways within neurons that are triggered by neurotoxic insults.

Further research is needed to specifically elucidate the neuroprotective mechanisms of Micromelin.

Conclusion and Future Directions

Micromelin, a coumarin isolated from Micromelum species, has demonstrated promising pharmacological properties, particularly as a cytotoxic agent against a range of cancer cell lines. Its ability to induce apoptosis makes it a compelling candidate for further investigation in oncology. Furthermore, its emerging anti-inflammatory and potential neuroprotective effects warrant deeper exploration.

Future research should focus on:

-

Elucidating Detailed Mechanisms of Action: Unraveling the specific molecular targets and signaling pathways involved in Micromelin's cytotoxic, anti-inflammatory, and neuroprotective effects.

-

In Vivo Studies: Validating the in vitro findings in animal models of cancer, inflammation, and neurodegenerative diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of Micromelin to identify compounds with improved potency and selectivity.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of Micromelin to determine its potential for clinical development.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of Micromelin. Continued investigation into this fascinating natural product could lead to the development of novel therapies for a variety of human diseases.

References

- (PDF) Chemical constituents, cytotoxic activities and traditional uses of Micromelum minutum (Rutaceae): a review - ResearchGate. (2025, November 24).

- Chemical constituents, cytotoxic activities and traditional uses of Micromelum minutum (Rutaceae): a review. (2019, September 26). MedCrave online.

- An investigation of the antitumor activity of Micromelum integerrimum (Rutaceae). PubMed.

- Absolute configuration of micromelin. (n.d.). PMC - NIH.

- ChemInform Abstract: Chemical Constituents of Micromelum minutum. Isolation and Structural Elucidation of New Coumarins. (2025, August 5). ResearchGate.

- (PDF) Micromelum minutum: A Review of Its Traditional Uses, Chemical Constituents and Pharmacological Activities. (2025, October 1). ResearchGate.

- A Comparative Analysis of Hydramicromelin D and Other Bioactive Coumarins from Micromelum Species. (n.d.). Benchchem.

- Micromelin | C15H12O6 | CID 73230. (n.d.). PubChem - NIH.

- Chemical constituents, cytotoxic activities and traditional uses of Micromelum minutum (Rutaceae): a review. (2019, September 26). MedCrave online.

- Phytoconstituents of Genus Micromelum and Their Bioactivity—a Review. (2020, May 31). ResearchGate.

- Chemical constituents of Micromelum minutum. Isolation and structural elucidation of new coumarins. (2000, March). PubMed.

- Antiproliferative activities of citrus flavonoids against six human cancer cell lines. (n.d.). PubMed.

- Antiproliferative activity of ML-133. A, chemical structure of ML-133... (n.d.). ResearchGate.

- Apoptosis induction by 4-nerolidylcatechol in melanoma cell lines. (n.d.). PubMed.

- Antiproliferative activity against human tumor cell lines and toxicity test on Mediterranean dietary plants. (n.d.). PubMed.

- Induction of Apoptosis by 11-Dehydrosinulariolide via Mitochondrial Dysregulation and ER Stress Pathways in Human Melanoma Cells. (n.d.). MDPI.

- Cell Viability, Cell Proliferation, Cytotoxicity Assays. (n.d.). Molecular Devices.

- A Narrative Review of the Antitumor Activity of Monoterpenes from Essential Oils: An Update. (n.d.).

- Exploring the Therapeutic Potential of Bromelain: Applications, Benefits, and Mechanisms. (n.d.).

- Cell Viability, Proliferation and Cytotoxicity Assays. (n.d.). Promega Corporation.

- Oral administration of Limonin (LM) exerts neuroprotective effects by inhibiting neuron autophagy and microglial activation in 6-OHDA-injected rats. (2023, August 1). PubMed.

- Antiproliferative activity, cell-cycle arrest, apoptotic induction and LC-HRMS/MS analyses of extracts from two Linum species. (n.d.). NIH.

- Induction of apoptosis in B16‐BL6 melanoma cells following exposure to electromagnetic fields modeled after intercellular calcium waves. (n.d.). PubMed Central.

- Methanol Extract of Commelina Plant Inhibits Oral Cancer Cell Proliferation. (2022, September 14). PMC.

- Neuroprotective Effects of Dexamethasone in a Neuromelanin-Driven Parkinson's Disease Model. (2024, December 14). PMC - PubMed Central.

- The anti-mitotic drug griseofulvin induces apoptosis of human germ cell tumor cells through a connexin 43-dependent molecular mechanism. (n.d.). PubMed.

- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI - NIH.

- Anti-inflammatory properties of a proprietary bromelain extract (Bromeyal™) after in vitro simulated gastrointestinal digestion. (2021, August 13). NIH.

- Anti-Proliferative and Anti-Migratory Activities of Hispidulin on Human Melanoma A2058 Cells. (2021, July 16). MDPI.

- Comparison of cytotoxicity obtained at 2 hours by the chromium release... (n.d.). ResearchGate.

- Mechanism of action of Hexarelin. I. Growth hormone-releasing activity in the rat. (n.d.). PubMed.

- Mechanism of action of a human interleukin 1 inhibitor. (n.d.). PubMed - NIH.

- Bromelain supplementation and inflammatory markers: A systematic review of clinical trials. (n.d.).

- Isolation and NMR Scaling Factors for the Structure Determination of Lobatolide H, a Flexible Sesquiterpene from Neurolaena lobata. (2023, March 19). MDPI.

- Study Identifies Neuroprotective Effects of Sweet Orange Essential Oil and (+)-Limonene in Experimental Models. (2025, December 11). GeneOnline.

- Neuroprotective Effects of Milrinone on Acute Traumatic Brain Injury. (2022, November 18). PubMed.

- Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. (n.d.). NIH.

- Anti-Inflammatory and Mineralization Effects of Bromelain on Lipopolysaccharide-Induced Inflammation of Human Dental Pulp Cells. (n.d.). MDPI.

- Induction of apoptosis through tubulin inhibition in human cancer cells by new chromene-based chalcones. (n.d.). PubMed.

- Anti-inflammatory Effects of Curcumin in Microglial Cells. (n.d.). PubMed.

- The Neuroprotective Effects and Therapeutic Potential of the Chalcone Cardamonin for Alzheimer's Disease. (2023, January 14). PMC - PubMed Central.

- Structure of Bromelain Literature review reveals that there is no... (n.d.). ResearchGate.

Sources

- 1. Micromelin | C15H12O6 | CID 73230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Absolute configuration of micromelin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical constituents, cytotoxic activities and traditional uses of Micromelum minutum (Rutaceae): a review - MedCrave online [medcraveonline.com]

- 5. Chemical constituents of Micromelum minutum. Isolation and structural elucidation of new coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Methanol Extract of Commelina Plant Inhibits Oral Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Therapeutic Potential of Bromelain: Applications, Benefits, and Mechanisms [mdpi.com]

- 9. Bromelain supplementation and inflammatory markers: A systematic review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory Effects of Curcumin in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Oral administration of Limonin (LM) exerts neuroprotective effects by inhibiting neuron autophagy and microglial activation in 6-OHDA-injected rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective Effects of Dexamethasone in a Neuromelanin-Driven Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. geneonline.com [geneonline.com]

- 16. Neuroprotective Effects of Milrinone on Acute Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Neuroprotective Effects and Therapeutic Potential of the Chalcone Cardamonin for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Antitumor Potential of Micromelin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micromelin (C₁₅H₁₂O₆) is a naturally occurring coumarin, a class of benzopyrone compounds widely distributed in the plant kingdom.[1] It has been isolated from plant species of the Rutaceae family, notably Micromelum integerrimum and Micromelum minutum.[2][3] Early preclinical studies have indicated that micromelin possesses antitumor activities. Specifically, it has demonstrated in vivo efficacy in murine models of P-388 lymphocytic leukemia and in vitro cytotoxicity against various cancer cell lines, including cholangiocarcinoma.[2][4]

This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the antitumor potential of micromelin. It is designed to be a practical resource, offering not only a synthesis of the current, albeit limited, knowledge on micromelin but also detailed methodologies and the underlying scientific rationale for key experimental investigations. The guide will delve into the core areas of in vitro and in vivo analysis required to elucidate its mechanisms of action and evaluate its therapeutic promise.

Part 1: In Vitro Assessment of Micromelin's Antitumor Activity

The initial phase of evaluating any potential anticancer agent involves a thorough characterization of its effects on cancer cells in a controlled laboratory setting. This section outlines the fundamental in vitro assays to determine micromelin's cytotoxicity, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression.

Cytotoxicity Profiling Across Cancer Cell Lines

The primary step is to quantify the cytotoxic and cytostatic effects of micromelin against a panel of human cancer cell lines. This allows for the determination of its potency and selectivity. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard procedure for assessing cell viability based on the metabolic activity of cells.[5][6]

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a normal human cell line (e.g., human dermal fibroblasts, HDF) in appropriate culture medium until they reach approximately 80% confluency.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Treatment with Micromelin:

-

Prepare a stock solution of micromelin in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the micromelin stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of micromelin to the respective wells. Include wells with medium and vehicle (DMSO) as controls.

-

Incubate the plate for 24, 48, and 72 hours.

-

-

MTT Addition and Formazan Solubilization:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the micromelin concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

-

Data Presentation: Cytotoxicity of Micromelin and Related Coumarins

| Compound | Cell Line | Cancer Type | IC₅₀ (µg/mL) | Citation |

| Micromelin | KKU-100 | Cholangiocarcinoma | 9.2 | [4] |

| Microminutin | KKU-100 | Cholangiocarcinoma | 1.7 | [4] |

| Murrangatin | KKU-100 | Cholangiocarcinoma | 2.9 | [4] |

| Minumicrolin | KKU-100 | Cholangiocarcinoma | 10.2 | [4] |

| 2',3'-epoxyisocapnolactone | HL60 | Promyelocytic Leukemia | 4.2 | [3] |

| 8-hydroxyisocapnolactone-2',3'-diol | HL60 | Promyelocytic Leukemia | 2.5 | [3] |

| 8-hydroxyisocapnolactone-2',3'-diol | HeLa | Cervical Cancer | 6.9 | [3] |

| 8-hydroxyisocapnolactone-2',3'-diol | HepG2 | Liver Cancer | 5.9 | [3] |

Elucidation of Apoptotic Induction

A key mechanism of action for many successful anticancer drugs is the induction of apoptosis. Determining whether micromelin triggers this programmed cell death pathway is a critical step in its evaluation. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and quantify apoptosis.[1][7]

Scientific Rationale